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Abstract

This technical guide provides a comprehensive overview of the basic characterization of (3-
Bromophenyl)(4-methoxyphenyl)methanone, a halogenated benzophenone derivative of
interest in synthetic and medicinal chemistry. This document compiles available
physicochemical properties, outlines plausible synthetic methodologies, and presents relevant
safety information. The content is structured to serve as a foundational resource for
researchers engaged in the synthesis, modification, and potential application of this compound
in drug discovery and development.

Chemical and Physical Properties

(3-Bromophenyl)(4-methoxyphenyl)methanone, with the empirical formula C14H11BrO2, is
a diaryl ketone.[1] While comprehensive experimental data is not widely available in public
literature, its fundamental properties have been predicted and are summarized below. These
predicted values offer initial guidance for experimental design and handling.
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Property Value Source
Molecular Formula C14H11BrO2 PubChem[1]
Molecular Weight 291.14 g/mol PubChem[1]
CAS Number 54118-75-1

Predicted XlogP 3.9 PubChem[1]
Predicted Monoisotopic Mass 289.99423 Da PubChem[1]

Note: The melting point, boiling point, and other experimental physical constants for (3-
Bromophenyl)(4-methoxyphenyl)methanone are not readily available in the cited literature.
Researchers should determine these properties experimentally. For reference, the related
isomer, bis(4-methoxyphenyl)methanone, has a melting point of 141-146 °C.

Spectroscopic Characterization (Predicted and
Reference Data)

Detailed experimental spectra for (3-Bromophenyl)(4-methoxyphenyl)methanone are not
available in the public domain. However, data from isomeric and related compounds can
provide a basis for spectral interpretation.

Mass Spectrometry

Predicted mass spectrometry data for the protonated molecule [M+H]+ is an m/z of 291.00151.
[1] Other predicted adducts are also available.[1] Experimental mass spectra of related
compounds, such as (4-bromophenyl)phenyl-methanone, are available and can be used as a
reference for fragmentation patterns.

NMR Spectroscopy

Experimental NMR data for (3-Bromophenyl)(4-methoxyphenyl)methanone is not currently
published. However, based on the structure, the following characteristic signals can be
anticipated:
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e 'H NMR: Aromatic protons would appear in the range of & 7.0-8.0 ppm. The methoxy group
protons would present as a singlet around & 3.8-3.9 ppm.

e 13C NMR: The carbonyl carbon would be observed in the downfield region, typically around &
195 ppm. Aromatic carbons would resonate between & 110-140 ppm, and the methoxy
carbon would appear around & 55 ppm.

Researchers should perform full NMR characterization upon synthesis.

Infrared (IR) Spectroscopy

An experimental IR spectrum for (3-Bromophenyl)(4-methoxyphenyl)methanone is not
available. Key characteristic absorption bands would be expected for the carbonyl group (C=0)
stretch, typically in the range of 1640-1660 cm~2, and C-O stretches for the methoxy group and
the aryl ether. The IR spectrum for the related compound (4-methoxyphenyl)phenyl-methanone
is available for comparison.

Synthesis Methodologies

(3-Bromophenyl)(4-methoxyphenyl)methanone can be synthesized through established
organic chemistry reactions. Two primary plausible routes are outlined below.

Friedel-Crafts Acylation

A common method for the synthesis of diaryl ketones is the Friedel-Crafts acylation. This would
involve the reaction of anisole with 3-bromobenzoyl chloride in the presence of a Lewis acid
catalyst, such as aluminum chloride (AICI3).

Experimental Workflow: Friedel-Crafts Acylation
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Caption: A typical workflow for the synthesis of (3-Bromophenyl)(4-
methoxyphenyl)methanone via Friedel-Crafts acylation.

Suzuki Coupling

Alternatively, a Suzuki coupling reaction could be employed. This would involve the palladium-
catalyzed cross-coupling of a 3-bromophenylboronic acid derivative with a 4-methoxy-
substituted aryl halide or triflate.

Experimental Workflow: Suzuki Coupling
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Caption: A general workflow for the synthesis of (3-Bromophenyl)(4-
methoxyphenyl)methanone using a Suzuki coupling reaction.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for (3-Bromophenyl)(4-
methoxyphenyl)methanone is not readily available. However, based on the safety data for
structurally related compounds, the following precautions should be observed:

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab
coat, safety goggles, and chemical-resistant gloves.

» Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of
any dust or vapors. Avoid contact with skin and eyes.

o Storage: Store in a cool, dry place away from incompatible materials such as strong
oxidizing agents.

o First Aid:

o

Skin Contact: In case of contact, immediately wash the affected area with plenty of soap
and water.

o

Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with
water for several minutes.

o

Inhalation: If inhaled, move the person to fresh air.

[¢]

Ingestion: If swallowed, seek medical attention.

Potential Applications in Drug Development

The benzophenone scaffold is a common motif in medicinal chemistry and has been
associated with a wide range of biological activities. The presence of a bromine atom and a
methoxy group on the phenyl rings of (3-Bromophenyl)(4-methoxyphenyl)methanone
provides handles for further chemical modification. This compound could serve as a key
intermediate for the synthesis of more complex molecules with potential therapeutic
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applications. The bromine atom, for instance, can be utilized in various cross-coupling
reactions to introduce further diversity.

Signaling Pathways

There is currently no published information available that links (3-Bromophenyl)(4-
methoxyphenyl)methanone to any specific biological signaling pathways. Its primary role at
present is as a synthetic building block. Further research would be required to investigate any
potential biological activity.

Conclusion

(3-Bromophenyl)(4-methoxyphenyl)methanone is a valuable synthetic intermediate with
potential for further elaboration in drug discovery programs. This technical guide provides a
summary of its known and predicted properties, plausible synthetic routes, and essential safety
information. It is intended to facilitate further research and development involving this
compound. Experimental determination of its physical and spectral properties is highly
recommended to build upon this foundational knowledge.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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